Product packaging for 1,4-Dimethylbenzo[a]pyrene(Cat. No.:CAS No. 16757-88-3)

1,4-Dimethylbenzo[a]pyrene

Cat. No.: B091590
CAS No.: 16757-88-3
M. Wt: 280.4 g/mol
InChI Key: COUWIODFWWMEFK-UHFFFAOYSA-N
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Description

Significance of Polycyclic Aromatic Hydrocarbons as Environmental Research Compounds

Polycyclic aromatic hydrocarbons are of profound interest to environmental researchers due to their widespread presence and their classification as priority pollutants by various international agencies. springfieldmo.gov Their carcinogenicity, mutagenicity, and teratogenicity have been extensively documented, with benzo[a]pyrene (B130552) serving as a prototypical example and a benchmark for assessing the carcinogenic potential of other PAHs. springfieldmo.govnih.gov PAHs are formed in a variety of natural and anthropogenic processes, including volcanic eruptions, forest fires, industrial emissions, and the burning of fossil fuels. inchem.org Their persistence in the environment and their ability to bioaccumulate in food chains pose a significant risk to both ecological and human health.

Rationale for Investigating Methylated Benzo[a]pyrene Derivatives in Mechanistic Studies

The investigation of methylated benzo[a]pyrene derivatives is driven by the need to understand how structural modifications influence the carcinogenic process. The position and number of methyl groups can have a profound impact on the metabolic activation of the parent compound. For many PAHs, metabolic activation to reactive diol epoxide intermediates is a prerequisite for their carcinogenic activity. researchgate.net

The "bay region" theory posits that diol epoxides formed in the sterically hindered "bay region" of a PAH are particularly reactive and are often the ultimate carcinogenic metabolites. researchgate.netaacrjournals.org By strategically placing methyl groups at different positions on the benzo[a]pyrene skeleton, researchers can probe the importance of various metabolic pathways. For instance, methylation at positions involved in the formation of the bay-region diol-epoxide, such as the 7, 8, 9, or 10 positions, has been shown to significantly reduce or eliminate the tumor-initiating ability of benzo[a]pyrene. aacrjournals.orgnih.gov Conversely, methylation at other positions can either have little effect or, in some cases, enhance the carcinogenic activity. aacrjournals.orgnih.gov

Studies on various methylated derivatives of benzo[a]pyrene have revealed a complex structure-activity relationship. For example, 11-methylbenzo[a]pyrene (B103201) has been found to be a more potent tumor initiator than benzo[a]pyrene itself, while derivatives like 2-, 5-, and 6-methylbenzo[a]pyrene (B1207296) are less active. aacrjournals.orgnih.gov Dimethylated derivatives such as 1,2-, 4,5-, 1,6-, and 3,6-dimethylbenzo(a)pyrenes have also been reported to be less active than the parent hydrocarbon. aacrjournals.orgnih.gov These findings underscore the importance of studying a wide range of alkylated derivatives to build a comprehensive understanding of PAH-induced carcinogenesis.

Overview of Key Research Trajectories for 1,4-Dimethylbenzo[a]pyrene

While research on this compound is not as extensive as that for its parent compound, its investigation falls within several key research trajectories aimed at elucidating the structure-activity relationships of alkylated PAHs. Current and future research on this compound is likely to focus on:

Synthesis and Characterization: The development of efficient synthetic routes to obtain pure this compound is fundamental for all subsequent biological and toxicological studies. acs.orgnankai.edu.cn Detailed characterization of its physical and chemical properties is also crucial.

Metabolism and Metabolic Profiling: A primary area of investigation is the metabolic fate of this compound. wur.nl Research aims to identify the specific metabolites formed by cytochrome P450 enzymes and other metabolic systems. oup.comasm.org Understanding how the 1- and 4-methyl groups influence the formation of dihydrodiols, phenols, and quinones is key to predicting its biological activity. wur.nl

DNA Adduct Formation: A critical step in PAH-induced carcinogenesis is the covalent binding of reactive metabolites to DNA, forming DNA adducts. acs.orgresearchgate.net Research will focus on identifying the specific DNA adducts formed by metabolites of this compound and quantifying their levels in cellular systems.

Mutagenicity and Carcinogenicity Studies: The ultimate biological effect of this compound is assessed through mutagenicity assays, such as the Ames test, and long-term carcinogenicity studies in animal models. nih.gov These studies will determine whether the specific methylation pattern of this compound enhances, diminishes, or alters the carcinogenic potential of the benzo[a]pyrene scaffold.

Comparative Toxicology: A significant research trajectory involves comparing the toxicological profile of this compound with that of its parent compound and other methylated isomers. aacrjournals.orgnih.gov This comparative approach is essential for building robust quantitative structure-activity relationship (QSAR) models for this class of compounds. biochempress.com

Interactive Data Tables

Table 1: Physicochemical Properties of Benzo[a]pyrene

PropertyValueReference
Chemical FormulaC₂₀H₁₂ nih.gov
Molecular Weight252.31 g/mol nih.gov
Melting Point179-179.3 °C nih.gov
Boiling Point310-312 °C at 10 mmHg nih.gov
Water Solubility0.00162 mg/L at 25 °C nih.gov
log Kₒw6.35 nih.gov

Table 2: Comparative Tumor-Initiating Activity of Selected Methylated Benzo[a]pyrene Derivatives

CompoundRelative Tumor-Initiating Activity Compared to Benzo[a]pyreneReference
11-Methylbenzo[a]pyrene~3 times more active aacrjournals.orgnih.gov
1-Methylbenzo[a]pyrene~2 times more active aacrjournals.orgnih.gov
3-Methylbenzo[a]pyreneEquivalent activity aacrjournals.orgnih.gov
4-Methylbenzo[a]pyreneEquivalent activity aacrjournals.orgnih.gov
12-Methylbenzo[a]pyreneEquivalent activity aacrjournals.orgnih.gov
2-Methylbenzo[a]pyreneLess active aacrjournals.orgnih.gov
5-Methylbenzo[a]pyreneLess active aacrjournals.orgnih.gov
6-Methylbenzo[a]pyreneLess active aacrjournals.orgnih.gov
1,2-Dimethylbenzo[a]pyreneLess active aacrjournals.orgnih.gov
4,5-Dimethylbenzo[a]pyreneLess active aacrjournals.orgnih.gov
1,6-Dimethylbenzo[a]pyreneLess active aacrjournals.orgnih.gov
3,6-Dimethylbenzo[a]pyreneLess active aacrjournals.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H16 B091590 1,4-Dimethylbenzo[a]pyrene CAS No. 16757-88-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16757-88-3

Molecular Formula

C22H16

Molecular Weight

280.4 g/mol

IUPAC Name

1,4-dimethylbenzo[a]pyrene

InChI

InChI=1S/C22H16/c1-13-7-8-18-14(2)11-16-12-15-5-3-4-6-19(15)20-10-9-17(13)22(18)21(16)20/h3-12H,1-2H3

InChI Key

COUWIODFWWMEFK-UHFFFAOYSA-N

SMILES

CC1=C2C=CC3=C4C2=C(C=C1)C(=CC4=CC5=CC=CC=C35)C

Canonical SMILES

CC1=C2C=CC3=C4C2=C(C=C1)C(=CC4=CC5=CC=CC=C35)C

Other CAS No.

16757-88-3

Synonyms

1,4-Dimethylbenzo[a]pyrene

Origin of Product

United States

Elucidation of Metabolic Pathways for 1,4 Dimethylbenzo a Pyrene

Phase I Biotransformation: Oxidative Reactions

Phase I metabolism of 1,4-dimethylbenzo[a]pyrene primarily involves the introduction or exposure of functional groups through oxidative reactions. These processes are catalyzed by a variety of enzymes, most notably the cytochrome P450 superfamily, epoxide hydrolase, and peroxidases.

Cytochrome P450 Monooxygenase-Mediated Processes

The cytochrome P450 (CYP) enzymes are central to the initial metabolic activation of PAHs like benzo[a]pyrene (B130552) and its derivatives. nih.gov The most significant contributors to this process are CYP1A1, CYP1A2, and CYP1B1. nih.gov These enzymes are inducible by exposure to PAHs themselves, a process mediated by the aryl hydrocarbon receptor (AhR). nih.gov

CYP1A1 and CYP1B1: These enzymes are considered the primary catalysts for the biotransformation of benzo[a]pyrene into its ultimate carcinogenic form, (±)-anti-benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE). nih.gov Studies have shown that CYP1A1 is highly inducible by PAHs. researchgate.net Similarly, CYP1B1 plays a crucial role in the metabolic activation of various xenobiotics, including the PAH 7,12-dimethylbenz[a]anthracene (B13559) (DMBA). ajol.info Research on benzo[a]pyrene metabolism indicates that CYP1B1 contributes significantly to its conversion, with rates higher than CYP1A2 but lower than CYP1A1. oup.com In fact, studies using gene-knockout mice have demonstrated that the absence of CYP1B1 leads to decreased tumor formation when exposed to DMBA and dibenzo[a,l]pyrene (B127179). nih.gov

CYP1A2: While also involved, CYP1A2 generally exhibits lower activity towards benzo[a]pyrene compared to CYP1A1 and CYP1B1. oup.com

The regioselectivity of these enzymes can differ, leading to the formation of various metabolites. For instance, in studies with 7,12-dimethylbenz[a]anthracene, different CYP isoforms showed varied preferences for hydroxylation and epoxidation at different positions on the molecule. oup.com

Table 1: Cytochrome P450 Isoforms and their Role in PAH Metabolism

CYP IsoformInducibility by PAHsRelative Activity towards Benzo[a]pyreneKey Findings
CYP1A1 High researchgate.netHigh oup.comA primary enzyme in the metabolic activation of benzo[a]pyrene to its diol-epoxide form. nih.gov
CYP1A2 Inducible researchgate.netLow to undetectable oup.comPlays a lesser role in benzo[a]pyrene metabolism compared to CYP1A1 and CYP1B1. oup.com
CYP1B1 Inducible nih.govModerate oup.comCritical for the activation of several PAHs, including 7,12-dimethylbenz[a]anthracene. nih.govajol.info

Epoxide Hydrolase-Dependent Metabolite Formation

Following the initial oxidation by CYP enzymes, the resulting epoxide intermediates are substrates for microsomal epoxide hydrolase (mEH or EPHX1). nih.gov This enzyme catalyzes the hydration of epoxides to form trans-dihydrodiols. nih.gov

For instance, benzo[a]pyrene-7,8-epoxide, a product of CYP1A1 or CYP1B1 activity, is converted to benzo[a]pyrene-7,8-dihydrodiol by epoxide hydrolase. nih.gov This dihydrodiol is a key intermediate, as it can be further metabolized by CYP enzymes to form the highly reactive diol-epoxides. nih.gov The coordinated action of CYP enzymes and epoxide hydrolase is therefore essential in the formation of these ultimate carcinogenic metabolites. nih.gov The addition of purified epoxide hydrolase to in vitro systems has been shown to increase the formation of dihydrodiols from benzo[a]pyrene. inchem.org

Peroxidase-Catalyzed Oxidation Mechanisms

In addition to cytochrome P450, peroxidases such as prostaglandin-H synthase can also oxidize benzo[a]pyrene. nih.gov This pathway can lead to the formation of radical cations. nih.gov The peroxidase-like activity of P450 can catalyze the one-electron oxidation of benzo[a]pyrene, generating a reactive radical cation at the C6 position. nih.gov These radical cations can then be hydroxylated and oxidized to form quinones, such as benzo[a]pyrene-1,6-dione (B31467) and benzo[a]pyrene-3,6-dione. nih.gov

Phase II Biotransformation: Conjugation Processes

Phase II metabolism involves the conjugation of the Phase I metabolites with endogenous molecules, which increases their water solubility and facilitates their excretion from the body. researchgate.net

Glucuronidation Pathways

Glucuronidation is a major Phase II detoxification pathway for hydroxylated metabolites of PAHs. nih.gov This process is catalyzed by UDP-glucuronyltransferases (UGTs). Phenols, quinones, and dihydrodiols of benzo[a]pyrene can all be conjugated with glucuronic acid. inchem.org For example, oxygenated derivatives of benzo[a]pyrene are common substrates for UGTs, leading to the formation of glucuronide conjugates. researchgate.net In fish cell lines, the formation of benzo[a]pyrene-7,8-diol-glucuronide is an effective detoxification step that prevents its further activation. nih.gov Studies in rats have shown that a significant portion of benzo[a]pyrene metabolites in bile are in the form of glucuronide conjugates. epa.gov

Sulfation Reactions

Sulfation is another important conjugation reaction in the metabolism of PAHs. nih.gov This process is catalyzed by sulfotransferases (SULTs) and involves the transfer of a sulfonate group to hydroxylated metabolites. Phenolic metabolites of benzo[a]pyrene can undergo sulfation, forming sulfate (B86663) esters that are readily excreted. inchem.org In some biological systems, sulfate conjugates of benzo[a]pyrene metabolites have been identified, although in some cases, glucuronidation appears to be the more predominant pathway. epa.govtandfonline.com The reactive sulfate ester of 6-hydroxymethylbenzo[a]pyrene has been shown to form DNA adducts in vivo. nih.gov

Glutathione (B108866) Conjugation Mechanisms

There is no specific information available in the scientific literature detailing the mechanisms of glutathione (GSH) conjugation for the metabolites of this compound. While the detoxification of reactive PAH metabolites via glutathione S-transferases (GSTs) is a well-established pathway for compounds like B[a]P, specific studies identifying the efficiency of different human GST isozymes (e.g., GSTA1-1, GSTM1-1, GSTP1-1) in conjugating metabolites of this compound have not been published. ki.seacs.org Research on other PAHs demonstrates that GSTs play a crucial role in detoxifying electrophilic diol epoxides, but data directly pertaining to this compound is absent. ki.se

Stereochemical Aspects of Metabolic Intermediates

Detailed analysis of the stereochemical aspects of metabolic intermediates for this compound is not available. The metabolic activation of PAHs by cytochrome P450 and epoxide hydrolase enzymes is known to be highly stereoselective, producing specific enantiomeric and diastereomeric forms of dihydrodiols and diol epoxides. asm.orgasm.org For instance, studies on B[a]P and DMBA have characterized the specific stereochemistry of their diol epoxide metabolites. oup.comasm.org However, similar investigations into the absolute configurations of diols and diol epoxides formed during the metabolism of this compound have not been reported. Research on a related but structurally different compound, 1,4-Dimethylbenzo[c]phenanthrene, highlights how methyl group placement induces helicity and affects the structure of its metabolites, but this information cannot be directly extrapolated to this compound. acs.org

Comparative Metabolic Profiles in Diverse Biological Research Models

There is a lack of published research comparing the metabolic profiles of this compound across different biological systems. While extensive comparative studies exist for B[a]P and DMBA in various models—including cellular systems (e.g., human bronchial cells, fish cell lines), subcellular fractions (e.g., rat liver microsomes), and non-human animal models (e.g., rats, mice)—no such data has been generated for this compound. aacrjournals.orgnih.govnih.govnih.govnih.gov Studies on the bacterium Mycobacterium vanbaalenii PYR-1 have detailed its ability to degrade several PAHs, but this compound is not among the studied compounds. asm.orgasm.orgasm.org Therefore, a comparative analysis of its metabolites in different biological research models cannot be constructed.

Table of Chemical Compounds

Molecular Mechanisms of 1,4 Dimethylbenzo a Pyrene Induced Genotoxicity

Formation of Electrophilic Metabolites Critical for DNA Interaction

The transformation of benzo[a]pyrene (B130552) into genotoxic agents is catalyzed by metabolic enzymes. ontosight.ai These enzymatic processes create electrophilic metabolites that are highly reactive towards the nucleophilic centers in DNA. nih.gov The primary enzymes involved in the initial steps of activation are from the cytochrome P450 (P450) family, particularly CYP1A1 and CYP1B1. nih.gov These enzymes introduce oxygen into the B[a]P structure, setting the stage for the formation of ultimate carcinogens through several distinct routes. nih.govnih.gov

Diol Epoxide Pathway (e.g., benzo[a]pyrene-7,8-diol-9,10-epoxides)

The most extensively studied metabolic activation route for benzo[a]pyrene is the diol epoxide pathway. ontosight.ai This multi-step process is initiated by cytochrome P450 enzymes, which oxidize B[a]P to form B[a]P-7,8-epoxide. oup.com This epoxide is then hydrolyzed by microsomal epoxide hydrolase (mEH) to yield benzo[a]pyrene-7,8-dihydrodiol (B[a]P-7,8-diol). oup.comoatext.com

This B[a]P-7,8-diol is not the final carcinogen but a proximate one. It serves as a substrate for a second oxidation reaction by P450 enzymes, which occurs at the 9,10-double bond, forming benzo[a]pyrene-7,8-diol-9,10-epoxides (BPDE). nih.govoatext.com BPDE is considered the ultimate carcinogenic metabolite of B[a]P. nih.gov The stereochemistry of these reactions is critical, leading to four possible stereoisomers of BPDE: (+)-syn-BPDE, (-)-syn-BPDE, (+)-anti-BPDE, and (-)-anti-BPDE. nih.gov The (+)-anti-BPDE isomer is generally the most tumorigenic and is the predominant isomer found bound to DNA in various mammalian cells. oatext.com These diol epoxides are highly reactive electrophiles that can form stable covalent adducts with DNA. ontosight.ai

Quinone Pathway and Redox Cycling

A second pathway of metabolic activation involves the formation of benzo[a]pyrene-quinones (BPQs). ontosight.ai One way these are formed is through the oxidation of B[a]P-7,8-diol by enzymes from the aldo-keto reductase (AKR) family, which produces benzo[a]pyrene-7,8-dione. researchgate.net Other quinones, such as B[a]P-1,6-dione, B[a]P-3,6-dione, and B[a]P-6,12-dione, can be formed from the oxidation of hydroxylated B[a]P metabolites. oatext.com

BPQs contribute to genotoxicity through two primary mechanisms. First, as electrophilic species, they can directly react with DNA to form stable and depurinating adducts. oatext.comaip.org Second, and perhaps more significantly, they can undergo redox cycling. ontosight.ai In this process, quinones are reduced to semiquinone radicals or hydroquinones, a reaction that can be catalyzed by enzymes like NAD(P)H: quinone oxidoreductase-1 (NQO1). nih.gov These intermediates can then be re-oxidized back to the quinone form, a futile cycle that consumes reducing equivalents (like NADPH) and generates reactive oxygen species (ROS), including superoxide (B77818) anion, hydrogen peroxide, and hydroxyl radicals. oup.comnih.gov These ROS can then induce oxidative damage to DNA, such as the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), a mutagenic lesion. oatext.comnih.gov

Radical Cation Pathway

The third route of activation is the radical cation pathway. This pathway involves a one-electron oxidation of the parent B[a]P molecule, a reaction that can be catalyzed by P450 enzymes acting with peroxidase-like activity. ontosight.ai This oxidation generates a B[a]P radical cation, an electrophilic species that is highly reactive towards DNA. ontosight.ai The positive charge in the B[a]P radical cation is primarily localized at the C6 position, making this site reactive for nucleophilic attack by DNA bases. youtube.com

The radical cations are typically short-lived and can react directly with DNA to form unstable adducts that can lead to depurination. ontosight.ai Alternatively, these radical cations can react with water or undergo further oxidation to form the same stable B[a]P-quinones (B[a]P-1,6-dione, B[a]P-3,6-dione) seen in the quinone pathway, thereby contributing indirectly to genotoxicity via redox cycling and ROS production. ontosight.ai

DNA Adduct Formation

The ultimate consequence of the metabolic activation of benzo[a]pyrene is the formation of covalent bonds between the reactive metabolites and DNA, creating what are known as DNA adducts. nih.gov The formation of these adducts is a key molecular event in the initiation of cancer, as they can distort the DNA helix, interfere with DNA replication and transcription, and lead to permanent mutations if not removed by cellular DNA repair mechanisms. nih.govacs.org

Covalent Binding to Deoxyribonucleosides (e.g., N2 of guanine (B1146940), N6 of adenine)

The electrophilic metabolites of B[a]P react with nucleophilic sites within the DNA structure. The primary targets are the exocyclic amino groups of purine (B94841) bases. nih.gov

Diol Epoxides : The ultimate carcinogen from the diol epoxide pathway, (+)-anti-BPDE, reacts predominantly with the N2 position of guanine (dG) to form a stable (+)-trans-anti-BPDE-N2-dG adduct. oatext.comnih.gov Reaction with the N6 position of adenine (B156593) (dA) also occurs, though typically to a lesser extent than with guanine. nih.gov

Quinones : Benzo[a]pyrene-quinones can also form covalent adducts. For instance, B[a]P-7,8-dione has been shown to react with deoxyguanosine and deoxyadenosine (B7792050) in vitro.

Radical Cations : The B[a]P radical cation primarily attacks the N7 and C8 positions of guanine and the N7 position of adenine. researchgate.net These adducts are chemically unstable due to a labile N-glycosidic bond, which leads to spontaneous depurination, creating an apurinic (AP) site in the DNA. ontosight.ai

The table below summarizes the principal DNA adducts formed through the different metabolic activation pathways of benzo[a]pyrene.

Metabolic PathwayReactive MetabolitePrimary DNA Binding SiteAdduct Type
Diol Epoxide PathwayBenzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE)N2 of Guanine, N6 of AdenineStable
Quinone PathwayBenzo[a]pyrene-quinones (e.g., B[a]P-7,8-dione)Guanine, AdenineStable and Depurinating
Radical Cation PathwayB[a]P Radical CationN7/C8 of Guanine, N7 of AdenineUnstable (Depurinating)

Positional and Stereochemical Specificity of Adducts

The formation of DNA adducts is not random; it exhibits significant positional and stereochemical specificity. The structure of the DNA, the stereochemistry of the reacting metabolite, and the specific DNA sequence all influence the type and location of the adducts formed.

The stereochemistry of the diol epoxide is a major determinant of its reactivity and the structure of the resulting adduct. As mentioned, the four stereoisomers of BPDE exhibit different carcinogenic potentials. nih.gov The (+)-anti-BPDE isomer, for example, preferentially forms a trans adduct with the N2 of deoxyguanosine. oatext.com The term trans refers to the fact that the incoming guanine base attacks the epoxide ring from the side opposite to the epoxide oxygen. The less frequent cis addition is also possible. nih.gov

The conformation of the final adduct within the DNA helix is also critical. Adducts can be positioned in the minor or major groove of the DNA and can either be solvent-exposed or intercalated between the DNA base pairs. For example, the major adduct from (+)-anti-BPDE, the (+)-trans-anti-BPDE-N2-dG, is known to adopt a conformation where the bulky pyrene (B120774) ring system is positioned in the DNA minor groove, causing significant helical distortion. This structural distortion is a key signal for recognition by the nucleotide excision repair (NER) machinery, the primary cellular defense against such bulky adducts. However, the efficiency of NER can vary depending on the adduct's specific stereochemistry and its local sequence context, meaning some adducts may persist longer than others, increasing the probability of causing a mutation.

Based on a comprehensive search of available scientific literature, there is a significant lack of specific data for the chemical compound 1,4-Dimethylbenzo[a]pyrene that would be required to generate an article with the detailed structure you have provided.

The existing research on methylated polycyclic aromatic hydrocarbons (PAHs) primarily focuses on the parent compound, benzo[a]pyrene (B[a]P), and other derivatives such as 6-methylbenzo[a]pyrene (B1207296), 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), and various other mono- and di-methylated benzo[a]pyrenes. nih.govaacrjournals.orgaacrjournals.orgwur.nl

While literature confirms that this compound is a synthetic derivative of benzo[a]pyrene and is presumed to carry health risks due to its structural similarity to the carcinogenic parent compound, specific studies detailing its molecular mechanisms of genotoxicity are not extensively available. ontosight.ai The scientific community has not, to date, published in-depth research on the characterization of its stable versus depurinating DNA adducts, its specific interactions with DNA repair pathways like NER and BER, its impact on DNA replication fidelity, or the induction of specific chromosomal alterations.

Therefore, generating a scientifically accurate and detailed article that focuses solely on this compound, as per your strict instructions, is not feasible with the current body of public scientific knowledge. Fulfilling the request would necessitate extrapolating findings from other related compounds, which would violate the core requirement of focusing exclusively on this compound.

Should you wish to proceed with an article on a more extensively researched methylated PAH, such as 7,12-dimethylbenz[a]anthracene or benzo[a]pyrene itself, sufficient data is available to address the outlined topics in detail.

Structure Activity Relationship Sar Studies of 1,4 Dimethylbenzo a Pyrene and Analogs

Influence of Alkyl Substitution on Bioactivation Potential and Reactivity

Alkyl substitution significantly modulates the metabolic pathways and biological activities of benzo[a]pyrene (B130552) (B[a]P). The position and size of the alkyl group can either enhance or diminish the parent compound's mutagenic and carcinogenic potential.

The introduction of alkyl groups to the B[a]P molecule influences its metabolism. nih.govwur.nl Studies have shown that alkylation can cause a metabolic shift from oxidation of the aromatic ring to oxidation of the aliphatic side chain. nih.govwur.nlresearchgate.net This is significant because the bioactivation of B[a]P to its ultimate carcinogenic form, a dihydrodiol-epoxide, relies on the oxidation of the aromatic system. wur.nl Specifically, the formation of the highly mutagenic (+)-anti-B[a]P-7,8-dihydrodiol-9,10-epoxide (BPDE) is a critical step. wur.nl

However, alkylation does not uniformly decrease mutagenicity. nih.govwur.nlresearchgate.net Methyl substitution, in particular, can lead to either an increase or decrease in mutagenic potency depending on the position of the methyl group on the B[a]P core. nih.govwur.nlresearchgate.net The mutagenicity of some monomethyl-substituted B[a]P compounds may involve the formation of a 7,8-dihydrodiol-9,10-epoxide, a 4,5-oxide, or a benzylic alcohol that can form a reactive sulfate (B86663) ester conjugate. nih.govwur.nl This highlights that even with a shift towards side-chain oxidation, alkylation of B[a]P does not guarantee a reduction in its mutagenic potential. nih.govwur.nlresearchgate.net

For some alkylated PAHs, the introduction of a methyl group can create an additional bay region-like structural motif, which has been linked to increased mutagenicity. researchgate.net

Positional Isomerism and Differential Biological Activity

The specific placement of methyl groups on the benzo[a]pyrene skeleton, known as positional isomerism, plays a critical role in determining the biological activity of dimethylbenzo[a]pyrene compounds. The mutagenic potential of methylated B[a]P varies based on the position of methylation and the metabolic pathway involved. nih.gov

For example, in the Ames test, which assesses mutagenicity, the substitution position of a methyl group on the B[a]P molecule can result in either an increase or a decrease in mutagenic potency. nih.govwur.nl This variability underscores the importance of the precise location of the alkyl substituent in influencing the interaction of the molecule with metabolic enzymes and DNA.

Studies on methylated B[a]P have identified several pathways that can lead to mutagenicity, including the formation of a 7,8-dihydrodiol-9,10-epoxide, a 4,5-oxide, or a reactive sulfate ester conjugate from an oxidized side chain. nih.govwur.nl The preferred pathway and the ultimate biological effect are highly dependent on the isomeric structure of the dimethylbenzo[a]pyrene.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Polycyclic Aromatic Hydrocarbons

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to predict the biological activity of chemicals based on their molecular structure. nih.govrsc.org For PAHs, QSAR models are developed to forecast properties like carcinogenicity, mutagenicity, and toxicity, thereby reducing the need for extensive experimental testing. nih.govrsc.orgconicet.gov.ar

These models are built by establishing a mathematical relationship between the chemical structure, represented by molecular descriptors, and the observed biological activity. rsc.orgnih.gov Molecular descriptors can be of various types, including:

Topological descriptors: These describe the connectivity of atoms in a molecule. conicet.gov.arresearchgate.net

Electronic descriptors: These relate to the electronic properties of the molecule, such as the energy of molecular orbitals. nih.govscielo.br

Spatial descriptors: These define the three-dimensional properties of the molecule. nih.gov

Thermodynamic descriptors: These relate to the energetic properties of the molecule. nih.gov

Different statistical and machine learning techniques are employed to build QSAR models, including:

Multiple Linear Regression (MLR): This method establishes a linear relationship between descriptors and activity. conicet.gov.arnih.gov

Artificial Neural Networks (ANN): These are more complex models that can capture non-linear relationships. rsc.orgnih.govacs.org

Random Forest (RF): This is an ensemble learning method that builds multiple decision trees to improve predictive accuracy. rsc.org

Support Vector Machines (SVM): These are used for classification tasks, such as distinguishing between carcinogenic and non-carcinogenic compounds.

The development of robust QSAR models follows principles set by the Organisation for Economic Co-operation and Development (OECD), which include stringent validation to ensure their predictive reliability. nih.govnih.gov For PAHs, QSAR models have been successfully used to predict various endpoints, including carcinogenicity with accuracies exceeding 80%. acs.org These models have highlighted the importance of descriptors related to the thermodynamic stabilities of epoxide and carbonium ion intermediates in predicting carcinogenic activity. acs.org

Table 1: Examples of QSAR Modeling Approaches for PAHs

Modeling Technique Descriptors Used Predicted Property Reference
Multiple Linear Regression (MLR), Artificial Neural Networks (ANN) Electronic, structural, energetic Metabolic activation nih.gov
Random Forest (RF) Structural, topological, connectivity, geometric Carcinogenicity rsc.org
Multiple Linear Regression (MLR) Thermodynamic (epoxyl-energy, cationized-energy) Carcinogenic activity acs.org
Genetic Function Approximation Spatial, electronic, topological, thermodynamic Biotransformation kinetics nih.gov
Principal Component Analysis (PCA), Neural Networks (NN) Local density of state (LDOS) quantum chemical Carcinogenic activity acs.org

Comparative Analysis with Parent Benzo[a]pyrene and Other Methylated Polycyclic Aromatic Hydrocarbons (e.g., 7,12-Dimethylbenz[a]anthracene)

The biological effects of 1,4-Dimethylbenzo[a]pyrene can be better understood through comparative analysis with its parent compound, benzo[a]pyrene (B[a]P), and other well-characterized methylated PAHs like 7,12-dimethylbenz[a]anthracene (B13559) (DMBA).

Comparison with Benzo[a]pyrene (B[a]P):

B[a]P is a well-established carcinogen that requires metabolic activation to exert its toxic effects. nih.govacs.org The primary pathway involves the formation of a bay-region dihydrodiol-epoxide. wur.nl Methylation of B[a]P can alter this metabolic profile. The introduction of methyl groups can shift the focus of metabolic enzymes from the aromatic ring to the alkyl side chain, which can affect the rate of bioactivation. nih.govwur.nl However, as noted earlier, the position of the methyl group is critical, and some methylated B[a]Ps are potent mutagens. oup.com

Comparison with 7,12-Dimethylbenz[a]anthracene (DMBA):

DMBA is another potent carcinogenic PAH. nih.gov Comparative studies have revealed that B[a]P and DMBA can have differential effects on biological systems. For instance, in studies on bone marrow cells, DMBA treatment led to a significant decrease in total bone marrow cellularity, an effect not observed with B[a]P treatment. nih.gov Furthermore, these two PAHs differentially affect various cell populations within the lymphoid and myeloid lineages. nih.gov

The enzymes responsible for the metabolic activation of these PAHs can also differ. While Cytochrome P450 1B1 (CYP1B1) is predominant in the formation of the diol-epoxide of DMBA, both CYP1A1 and CYP1B1 are involved in the activation of B[a]P. researchgate.net These differences in metabolic activation pathways likely contribute to their distinct biological effects. nih.gov The different reactive metabolites, such as PAH quinones and PAH-dihydrodiol-epoxides, produced by B[a]P and DMBA are thought to be responsible for their differential effects on lymphoid and myeloid lineages. nih.gov

Table 2: Comparison of B[a]P and DMBA Effects on Bone Marrow Cells

Cell Type Effect of B[a]P Treatment Effect of DMBA Treatment Reference
Total Bone Marrow Cellularity No significant decrease Two-fold decrease nih.gov
Pro/pre B-lymphocytes Decreased Significantly decreased nih.gov
Immature B-lymphocytes Not affected Significantly decreased nih.gov
Mature B-lymphocytes Not affected Remained unaffected nih.gov
Gr-1+ cells (myeloid lineage) Minimally depleted Depleted by 50% nih.gov
Monocytes Increased Depleted nih.gov
Neutrophils Decreased Depleted nih.gov

Advanced Analytical and Bioanalytical Methodologies in 1,4 Dimethylbenzo a Pyrene Research

Chromatographic Separation Techniques for Metabolites and Adducts

Chromatography is a fundamental tool in the analysis of 1,4-Dimethylbenzo[a]pyrene, allowing for the separation of complex mixtures into individual components. This separation is essential for accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection (e.g., UV, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of polycyclic aromatic hydrocarbons (PAHs) like benzo[a]pyrene (B130552) and its derivatives. nih.govmdpi.comnih.govhplc.eu It is widely used to separate the parent compound from its various metabolites and adducts formed in biological samples. nih.govnih.gov Reverse-phase HPLC is a common mode, where a nonpolar stationary phase is used with a polar mobile phase. nih.govoup.com

Diverse detection methods can be coupled with HPLC to enhance selectivity and sensitivity. UV detectors are frequently used, as PAHs exhibit strong absorbance in the ultraviolet spectrum. mdpi.comblackmeditjournal.orgqu.edu.iq For instance, a UV detector set at 254 nm has been used for the detection of PAHs. blackmeditjournal.org

Fluorescence detection (FLD) offers superior sensitivity and selectivity for many PAHs and their metabolites, which are naturally fluorescent. mdpi.comhplc.eunih.gov By selecting specific excitation and emission wavelengths, analysts can minimize background interference and achieve lower detection limits compared to UV detection. mdpi.comhplc.eu For example, fluorescence measurements at specific excitation and emission wavelengths are used to identify and quantify benzo[a]pyrene and its adducts. mdpi.comnih.gov The fluorescence of adducts derived from the binding of benzo[a]pyrene diol epoxide (BPDE) to deoxyadenosine (B7792050) is significantly stronger than those bound to deoxyguanosine, a property that can be exploited for sensitive detection. nih.gov

The combination of HPLC with these detection methods allows for the resolution and quantification of various metabolites, including phenols, dihydrodiols, and tetrols, which are critical for understanding the metabolic activation and detoxification pathways. nih.govoup.com

Table 1: HPLC Methods for PAH Analysis

Analytical Method Column Mobile Phase Detection Application
Reverse-Phase HPLC Eclipse PAH column (250 mm x 4.6 mm, 5 µm) Acetonitrile/Water Gradient UV and Fluorescence Separation of 16 EPA priority PAHs. mdpi.com
Reverse-Phase HPLC Prodigy ODS3 (250 mm x 4.6 mm, 5 µm) Methanol/Water Gradient Fluorescence Analysis of benzo[a]pyrene metabolites. oup.com
HPLC SupelcosilTM LC-PAH column 100% Acetonitrile Fluorescence Separation of high-molecular-weight PAH isomers. qu.edu.iq

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. While many PAH metabolites are not sufficiently volatile for direct GC analysis, derivatization techniques can be employed to increase their volatility. GC-MS is particularly useful for identifying and quantifying parent PAHs and some of their less polar metabolites. elsevier.es The high separation efficiency of the gas chromatograph combined with the definitive identification capabilities of the mass spectrometer makes GC-MS a valuable tool. mdpi.comelsevier.es

In the context of PAH analysis, GC-MS/MS (tandem mass spectrometry) has been shown to provide excellent sensitivity and selectivity, allowing for the quantification of a wide range of PAHs, including benzo[a]pyrene, at very low levels. nih.govlabrulez.comnih.gov For instance, a GC-MS/MS method has been developed for the sensitive quantification of urinary benzo[a]pyrene tetrol, a hydrolysis product of the ultimate carcinogenic metabolite, BPDE. nih.gov This method demonstrated a low limit of quantification of 50 pg/L, enabling the distinction between smokers and non-smokers. nih.gov

Table 2: GC-MS Parameters for PAH Analysis

Instrument Column Oven Program Application
Agilent GC/MS/MS Agilent J & W Select PAH column (30 m × 0.25 mm × 0.15 μm) Complex temperature gradient from 60°C to 350°C Quantitative separation of 62 PAHs. nih.gov
Agilent GC-MS HP-5MS fused silica (B1680970) column (30m × 0.25mm × 0.25μm) Not specified Analysis of benzo[a]pyrene metabolites during biodegradation. elsevier.es

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in higher separation efficiency, improved resolution, and faster analysis times. nih.govresearchgate.net UPLC is particularly advantageous for separating complex mixtures of PAH isomers and metabolites that may co-elute in standard HPLC systems. nih.gov

A UPLC-MS method has been developed for the simultaneous determination of benzo[a]pyrene and eight of its oxidized metabolites, providing baseline separation of all compounds, including three BaP diones. nih.govresearchgate.net The enhanced resolution of UPLC is crucial for accurately identifying and quantifying individual metabolites, which is essential for detailed metabolic profiling. nih.gov The coupling of UPLC with mass spectrometry further enhances the analytical power of the technique. nih.govresearchgate.netnih.govresearchgate.net

Table 3: UPLC Method for Benzo[a]pyrene and Metabolite Analysis

Instrument Column Mobile Phase Flow Rate Application

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is an indispensable tool in this compound research, providing detailed structural information and highly sensitive quantification.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Metabolites and Adducts

Tandem Mass Spectrometry (MS/MS) is a powerful technique for the structural elucidation of unknown compounds. In MS/MS, a precursor ion of interest is selected, fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides a "fingerprint" that can be used to identify the structure of the molecule. nih.govsciex.comresearchgate.netdshs-koeln.de

LC-MS/MS is widely used for the detection, characterization, and quantification of PAH metabolites and DNA adducts. nih.govnih.govfrontiersin.orgacs.org The technique allows for the identification of specific adducts formed between PAH metabolites and nucleosides, providing insights into the mechanisms of carcinogenesis. nih.govacs.org For example, LC-MS/MS has been used to characterize BPDE adducts with both canonical and modified ribonucleosides in tRNA. nih.gov High-resolution tandem mass spectrometry, such as that performed on an Orbitrap instrument, offers high mass accuracy and resolving power, which helps to diminish interferences and lower detection limits for adducts. eie.gr

Table 4: MS/MS Applications in PAH Research

Technique Application Key Findings
LC-MS/MS Characterization of BPDE-RNA adducts. nih.gov Identified BPDE derivatives of post-transcriptional modifications in tRNA.
HPLC/ESI-Orbitrap MS/MS Detection of BPDE adducts to histidine and lysine (B10760008) in serum albumin. eie.gr Achieved a method detection limit of approximately 4 amol/mg serum albumin for the (+)-anti-BPDE adduct to histidine.
LC-MS/MS Detection and quantitation of benzo[a]pyrene-DNA adducts. nih.govresearchgate.net Enabled the identification and quantification of specific DNA adducts in cells treated with benzo[a]pyrene.

Accelerator Mass Spectrometry (AMS) for Low-Level Detection of Labeled Compounds

Accelerator Mass Spectrometry (AMS) is an ultra-sensitive technique capable of detecting extremely low levels of rare isotopes, such as carbon-14 (B1195169) (¹⁴C). nih.govrsc.orgresearchgate.net This makes it an ideal tool for studying the pharmacokinetics and metabolism of carcinogens like this compound at environmentally relevant doses. nih.govresearchgate.netnih.gov By using ¹⁴C-labeled compounds, researchers can trace the absorption, distribution, metabolism, and excretion of the compound in biological systems with exceptional sensitivity, often in the attomole (10⁻¹⁸ mole) range. nih.govrsc.org

The coupling of UPLC with AMS (UPLC-AMS) allows for the separation of the parent compound from its metabolites prior to AMS analysis, enabling the quantification of individual ¹⁴C-labeled metabolites in complex biological matrices like plasma. nih.govresearchgate.net This approach has been used to study the metabolism of benzo[a]pyrene in humans following oral microdosing, revealing that a substantial portion of the compound is rapidly metabolized. researchgate.net

Table 5: AMS for Low-Level Detection

Technique Application Sensitivity
AMS Pharmacokinetics of [¹⁴C]-Benzo[a]pyrene in humans. nih.gov 0.7 attomole ¹⁴C per mg of total carbon.
UPLC-AMS Assessing total [¹⁴C], metabolites, and parent compound in human plasma. nih.gov Limit of detection of 1 attomole of [¹⁴C].

Immunoaffinity Enrichment Coupled with Mass Spectrometry

The detection and quantification of this compound (1,4-DMBaP) adducts in biological samples are often hampered by their low concentrations and the complexity of the biological matrix. Immunoaffinity enrichment coupled with mass spectrometry (MS) offers a highly selective and sensitive approach to isolate these adducts. nih.gov

This technique utilizes monoclonal or polyclonal antibodies that specifically recognize the 1,4-DMBaP moiety or its metabolites when bound to macromolecules like DNA or proteins. These antibodies are immobilized on a solid support, creating an immunoaffinity column. When a complex biological sample, such as hydrolyzed DNA from tissues or urine, is passed through the column, the target adducts are selectively captured by the antibodies, while other components are washed away. The enriched adducts are then eluted and analyzed by a mass spectrometer, providing precise identification and quantification.

For instance, a similar methodology has been successfully employed for the analysis of benzo[a]pyrene (B[a]P) DNA adducts in human urine. nih.gov In such studies, immunoaffinity columns are used to purify B[a]P-adducted DNA bases, which can then be detected by liquid chromatography/quadrupole ion-trap mass spectrometry. nih.gov This approach significantly enhances the signal-to-noise ratio, allowing for the detection of adducts at levels relevant to human environmental exposure. The development of antibodies specific to 1,4-DMBaP would enable the application of this powerful technique to selectively enrich its metabolites and adducts for ultrasensitive MS analysis.

Spectroscopic Analysis of DNA Adduct Conformations and Intermediates

Fluorescence Spectroscopy (e.g., non-line-narrowed, fluorescence line-narrowing)

Fluorescence spectroscopy is a cornerstone in the study of PAH-DNA adducts due to the intrinsic fluorescence of the aromatic ring system. Both non-line-narrowed and fluorescence line-narrowing (FLN) spectroscopy are powerful tools for characterizing the structure and conformation of 1,4-DMBaP-DNA adducts.

Non-line-narrowed fluorescence spectroscopy, while broadly applicable, often produces broad and overlapping spectra, which can be challenging to interpret, especially in complex mixtures of metabolites and adducts. However, it remains useful for initial characterization and for studying changes in the local environment of the fluorescent chromophore.

Fluorescence line-narrowing (FLN) spectroscopy, a cryogenic technique, provides highly resolved vibrational spectra, offering a unique "fingerprint" for the identification of specific adducts and their conformations. nih.govosti.govnih.gov By selectively exciting a subset of molecules within the inhomogeneously broadened absorption band at low temperatures (typically 4.2 K), FLN spectroscopy can distinguish between different stereoisomers and conformational isomers of PAH-DNA adducts. nih.govoup.com This technique has been instrumental in differentiating between intercalated, partially intercalated, and external binding of B[a]P diol epoxide to DNA. researchgate.net For 1,4-DMBaP, FLN spectroscopy would be invaluable in elucidating the precise structures of its DNA adducts and understanding how the methyl groups influence their conformation and, consequently, their biological processing by DNA repair enzymes.

Table 1: Comparison of Fluorescence Spectroscopy Techniques for 1,4-DMBaP Adduct Analysis

FeatureNon-Line-Narrowed FluorescenceFluorescence Line-Narrowing (FLN)
Principle Excitation with a broad light source at room or low temperature.Selective laser excitation of a subset of molecules at cryogenic temperatures.
Resolution Broad, often overlapping spectra.Highly resolved, line-like spectra revealing vibrational structure.
Specificity Limited in complex mixtures.High, allows for "fingerprinting" of specific adducts and conformers.
Application Initial characterization, environmental monitoring.Detailed structural and conformational analysis of adducts.
Sensitivity Moderate to high.Very high, capable of detecting adducts at very low levels.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed three-dimensional structural elucidation of DNA adducts in solution. While less sensitive than fluorescence methods, NMR provides precise information on the atomic-level structure of adducts, including the stereochemistry of the covalent linkage, the conformation of the PAH ring system relative to the DNA helix, and the perturbations induced in the DNA structure. nih.gov

For 1,4-DMBaP-DNA adducts, multi-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), would be employed to assign the proton and carbon resonances of both the 1,4-DMBaP moiety and the DNA. The Nuclear Overhauser Effect (NOE) is particularly crucial as it provides through-space distance information between protons, allowing for the determination of the adduct's conformation and its orientation within the DNA double helix. nih.gov

Studies on related compounds like dibenzo[a,l]pyrene (B127179) have successfully used NMR to reveal that adducts can adopt various conformations, from intercalation between base pairs to binding in the minor or major groove of DNA. nih.govnih.gov This information is vital for understanding the mechanisms of mutagenesis and repair. For 1,4-DMBaP, NMR studies would be critical in defining how the positions of the methyl groups influence the adduct's structure and its recognition by cellular machinery.

Immunological Detection Methods for Research Biomarkers (e.g., competitive ELISA)

Immunological methods, particularly the competitive enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and cost-effective means of quantifying PAH-adducts as biomarkers of exposure in epidemiological studies. researchgate.netnih.govnih.gov

A competitive ELISA for 1,4-DMBaP would involve the development of a monoclonal or polyclonal antibody that specifically recognizes the 1,4-DMBaP structure. In this assay format, a known amount of a 1,4-DMBaP-antigen conjugate is coated onto the wells of a microtiter plate. The biological sample (e.g., hydrolyzed protein from blood) is incubated in the well along with a limited amount of the specific antibody. The 1,4-DMBaP adducts in the sample compete with the coated antigen for binding to the antibody. The amount of antibody that binds to the plate is then detected using a secondary antibody linked to an enzyme that produces a colored or fluorescent signal. A higher concentration of 1,4-DMBaP adducts in the sample results in less antibody binding to the plate and thus a weaker signal, allowing for quantification by comparison to a standard curve.

Competitive ELISAs have been widely used to measure B[a]P-DNA and B[a]P-protein adducts in human populations. researchgate.netnih.gov The development of a similar assay for 1,4-DMBaP would be a valuable tool for assessing human exposure to this specific methylated PAH and for studying the relationship between exposure levels and health outcomes.

Computational Chemistry Approaches to 1,4 Dimethylbenzo a Pyrene Reactivity and Interactions

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of PAHs and their derivatives. nih.govfudutsinma.edu.ngscirp.org DFT calculations allow for the determination of various electronic properties that are crucial for understanding the reactivity of a molecule. These properties include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, and the electrostatic potential.

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a compound and biological macromolecules such as DNA and metabolizing enzymes. These simulations model the movement of atoms and molecules over time, offering insights into the conformational changes and binding affinities that govern these interactions.

MD simulations have been instrumental in understanding how PAH metabolites, such as those derived from benzo[a]pyrene (B130552) and dibenzo[a,l]pyrene (B127179), interact with DNA. nih.govnih.gov These simulations can reveal how the adduct's structure perturbs the DNA double helix, which is a critical factor in determining whether the damage will be recognized and repaired by cellular machinery. nih.govoup.com For example, MD simulations have shown that the orientation and conformation of a PAH-DNA adduct can vary significantly depending on the specific stereochemistry of the adduct and the surrounding DNA sequence. nih.govoup.com

Similarly, MD simulations can be used to study the binding of 1,4-dimethylbenzo[a]pyrene and its metabolites to the active sites of metabolizing enzymes like cytochrome P450 (CYP) and glutathione (B108866) S-transferases (GSTs). nih.govki.se These simulations can help predict which enzyme isoforms are most likely to be involved in the activation or detoxification of the compound by calculating binding energies and observing the stability of the enzyme-substrate complex. nih.govresearchgate.net

In Silico Prediction of Metabolic Transformation Pathways

In silico methods, which encompass a range of computational tools, are increasingly used to predict the metabolic fate of xenobiotics, including PAHs. These approaches can forecast the likely metabolites of a parent compound, helping to identify potentially reactive and carcinogenic intermediates.

The metabolism of PAHs like benzo[a]pyrene is complex, involving multiple enzymatic steps catalyzed primarily by cytochrome P450 enzymes. nih.govfrontiersin.orgnih.govresearchgate.netoup.com In silico models can predict the sites on the this compound molecule that are most susceptible to oxidation by CYP enzymes. By simulating the interaction of the compound with various CYP isoforms, it is possible to predict the formation of epoxides and diols, which are key intermediates in the metabolic activation of many PAHs. nih.govnih.gov

Furthermore, computational tools can model the subsequent enzymatic reactions, such as those catalyzed by epoxide hydrolase and aldo-keto reductases, to predict the formation of ultimate carcinogenic metabolites like diol epoxides. frontiersin.orgresearchgate.net These predictive models are valuable for prioritizing which metabolites should be targeted for synthesis and toxicological testing. Online platforms and specialized software can be used to predict the metabolic pathways of compounds based on their chemical structure. researchgate.netfrontiersin.org

Modeling of DNA Adduct Conformations and Binding Energies

Once a reactive metabolite of this compound is formed, it can covalently bind to DNA, forming a DNA adduct. The conformation and stability of these adducts are critical determinants of their biological consequences, including their potential to cause mutations.

Computational modeling, often in conjunction with experimental data from techniques like Nuclear Magnetic Resonance (NMR), is used to determine the three-dimensional structures of these DNA adducts. nih.govresearchgate.net These models can reveal whether the PAH moiety lies in the major or minor groove of the DNA, or if it intercalates between the base pairs, and how this distorts the DNA helix. nih.govnih.gov For example, studies on adducts from dibenzo[a,l]pyrene have shown that the conformation can be influenced by the surrounding DNA sequence. nih.gov

In addition to structural modeling, computational methods can be used to calculate the binding energies of these adducts. aip.org First-principles calculations have been employed to investigate the interactions between benzo[a]pyrene-7,8-dione, a metabolite of benzo[a]pyrene, and DNA molecules, identifying both covalent and van der Waals-bound adducts with comparable binding energies. aip.orgaip.org These energetic calculations provide insights into the stability of different adduct conformations and their potential to disrupt DNA replication and repair processes.

Environmental Context and Biodegradation Research Perspectives for 1,4 Dimethylbenzo a Pyrene

Formation Mechanisms of Alkylated PAHs in Pyrolytic and Combustion Processes

Alkylated polycyclic aromatic hydrocarbons (APAHs), including 1,4-dimethylbenzo[a]pyrene, are primarily formed through the incomplete combustion and pyrolysis of organic materials. waocp.orgaaqr.orgca.gov These processes generate PAHs and their alkylated derivatives through complex chemical reactions. The main formation pathways are:

Pyrosynthesis: At temperatures typically exceeding 500°C in oxygen-limited conditions, organic matter breaks down into smaller, unstable molecules and radicals. waocp.orgresearchgate.net These fragments, such as radicals, recombine to form larger, stable PAHs. waocp.orgresearchgate.net This process is a key route for the formation of high molecular weight PAHs. The well-known hydrogen-abstraction-acetylene-addition (HACA) mechanism is a primary pathway for PAH growth. acs.orgtandfonline.com Alkylation occurs when alkyl radicals, also formed during the thermal breakdown of the fuel, attach to the growing PAH structure.

Pyrolysis: This involves the thermal cracking of larger organic molecules into smaller, unstable fragments. waocp.org These fragments can then recombine via pyrosynthesis to form PAHs. waocp.org

The formation of APAHs is influenced by several factors:

Temperature: Lower temperature combustion, such as from wood burning, tends to produce more low molecular weight PAHs, while higher temperatures, as in fuel combustion, favor the formation of high molecular weight PAHs. Aromatization at lower temperatures (100-150°C) can also generate PAHs, though over a much longer timescale, and results in a high proportion of alkylated PAHs. researchgate.net

Fuel Source: The composition of the organic material being burned is a significant factor. The ratio of alkylated PAHs to their parent compounds can be an indicator of the pollution source, with higher ratios suggesting petrogenic (petroleum-based) origins.

Combustion Conditions: Incomplete combustion leads to a higher output of PAHs. epa.gov The presence of specific precursors in the fuel, like terpenes from biomass, can also influence the types of PAHs formed. researchgate.net

The specific structure of this compound is a result of the intricate reaction kinetics during these high-temperature processes.

Microbial Degradation Pathways and Enzymatic Mechanisms (e.g., dioxygenases, monooxygenases, ring fission)

The biodegradation of PAHs, including alkylated derivatives like this compound, is a crucial environmental process driven by microorganisms such as bacteria and fungi. openbiotechnologyjournal.comtandfonline.com The initial and often most challenging step is the enzymatic attack on the stable aromatic rings. mdpi.com

Initial Enzymatic Attack:

Dioxygenases: Bacteria typically initiate PAH degradation by using dioxygenase enzymes. frontiersin.orgijrpr.com These enzymes insert two oxygen atoms into the aromatic ring, forming a cis-dihydrodiol. frontiersin.orgijrpr.com This product is then further metabolized. frontiersin.org The presence of methyl groups on the PAH structure, as in this compound, can influence the rate of degradation. nih.gov

Monooxygenases: Fungi, and some bacteria, employ monooxygenases, such as cytochrome P450, to attack the PAH ring. frontiersin.orgijrpr.com These enzymes introduce a single oxygen atom, creating an epoxide which is then converted to a trans-dihydrodiol. frontiersin.orgusda.gov White-rot fungi are particularly effective due to their non-specific lignin-degrading enzymes. frontiersin.orgusda.gov Studies on other alkylated PAHs have shown that mono-oxidation of the methyl group can be a primary metabolic pathway. nih.gov

Ring Fission:

Following the initial oxidation, the aromatic ring is opened through a process called ring fission. pjoes.com The dihydroxylated intermediate is first converted to a diol, which is then cleaved by other enzymes. frontiersin.org This breaks the cyclic structure into linear molecules that can be further broken down and integrated into the microbe's central metabolic pathways, such as the TCA cycle. frontiersin.orggavinpublishers.com

The degradation of PAHs can be affected by the number of rings and the presence of alkyl groups. Generally, PAHs with fewer rings are degraded more readily than high molecular weight PAHs. frontiersin.org Similarly, unsubstituted PAHs are often degraded faster than their alkylated counterparts. nih.govbbrc.in

Research into Bioremediation Strategies for Polycyclic Aromatic Hydrocarbon Contamination

Bioremediation utilizes microorganisms to remove pollutants like PAHs from the environment and is considered an eco-friendly approach. mdpi.comnih.gov Key strategies include:

Natural Attenuation: This involves monitoring the natural breakdown of contaminants by indigenous microorganisms without intervention. researchgate.net It is most suitable when the native microbial population is active enough to mitigate the contamination. nih.gov

Biostimulation: This strategy aims to enhance the activity of native PAH-degrading microbes by adding nutrients like nitrogen and phosphorus, or other substances that stimulate their growth and metabolism. mdpi.comresearchgate.netfrontiersin.org

Bioaugmentation: This involves introducing specific, pre-selected microorganisms with high PAH-degrading capabilities to a contaminated site. mdpi.comnih.govresearchgate.net This is particularly useful when the indigenous microbial population is not effective at degrading the target pollutants. nih.gov

The success of bioremediation is influenced by several factors, as detailed in the table below.

FactorDescriptionImpact on Bioremediation
Bioavailability The fraction of a contaminant that is accessible to microorganisms. openbiotechnologyjournal.com PAHs are often not very soluble in water and can stick to soil particles, which limits their availability. openbiotechnologyjournal.commdpi.comLow bioavailability is a major factor limiting the degradation of PAHs. openbiotechnologyjournal.com Strategies to increase bioavailability, such as the use of surfactants, are an active area of research. nih.govmdpi.com
Environmental Conditions Physical and chemical parameters of the contaminated site, such as pH, temperature, moisture, and oxygen levels. mdpi.comnih.govThese conditions must be suitable for microbial growth and enzymatic activity for bioremediation to be effective. nih.govmdpi.com
Contaminant Mixture The presence of other pollutants, such as heavy metals or a mix of different PAHs. nih.govmdpi.comCo-contaminants can sometimes inhibit microbial activity, but in some cases, the presence of other organic compounds can enhance the degradation of complex PAHs. nih.govmdpi.com
Microbial Community The types and interactions of microorganisms present at the site. tandfonline.comA diverse microbial community with complementary metabolic pathways can lead to more complete degradation of PAHs. tandfonline.com

Research continues to focus on optimizing these strategies, such as by isolating novel microbial strains with enhanced degradation capabilities for recalcitrant compounds like alkylated PAHs and understanding the complex interactions within microbial communities. tandfonline.comnih.gov

Q & A

Basic Research Questions

Q. How is 1,4-Dimethylbenzo[a]pyrene typically detected and quantified in environmental samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis or fluorescence detection is commonly employed for isomer-specific separation and quantification. For example, dimethylbenzo[a]pyrene isomers can be resolved using reverse-phase HPLC columns, with retention times and spectral data aiding identification . Gas chromatography-mass spectrometry (GC-MS) is also used, though it may require derivatization due to the compound’s low volatility. Calibration standards, such as 50 mg/L toluene solutions, are critical for accurate quantification .

Q. What are the known toxicological profiles of this compound based on experimental data?

  • Methodological Answer : Subcutaneous administration in mice at a total dose of 72 mg/kg over 13 weeks induced tumorigenic effects, categorizing it as a "questionable carcinogen" with experimental tumorigenic data . Toxicity assessments should include histopathological analysis of target organs (e.g., skin, liver) and dose-response studies to establish thresholds. Comparative studies with unsubstituted benzo[a]pyrene (a known carcinogen) can contextualize its potency .

Q. How do researchers differentiate between structural isomers of dimethylbenzo[a]pyrene?

  • Methodological Answer : Isomer differentiation relies on analytical techniques such as HPLC with UV/Vis spectral matching and mass spectrometry (MS). For instance, this compound can be distinguished from 7,10-dimethylbenzo[a]pyrene via retention time shifts and fragmentation patterns in MS. Nuclear magnetic resonance (NMR) further resolves positional isomerism by analyzing proton environments .

Advanced Research Questions

Q. What experimental designs are recommended for studying the carcinogenic mechanisms of this compound in vivo?

  • Methodological Answer : Chronic exposure models in rodents (e.g., subcutaneous injection at 72 mg/kg over 13 weeks) are standard for tumorigenicity studies . Endpoints include tumor latency, multiplicity, and histopathological grading. Mechanistic studies should incorporate biomarkers of metabolic activation (e.g., DNA adduct quantification via ³²P-postlabeling) and oxidative stress markers (e.g., 8-OHdG) to link exposure to carcinogenic pathways .

Q. How do coexisting PAHs influence the carcinogenic potential of this compound?

  • Methodological Answer : Co-administration experiments with other PAHs (e.g., benzo[a]pyrene, pyrene) can reveal synergistic or antagonistic effects. For example, weakly carcinogenic PAHs like benzo[e]pyrene may enhance tumorigenicity via cytochrome P450 induction, while inhibitors like flavonoids reduce DNA adduct formation. Dose-response matrices and factorial experimental designs are essential to parse interaction effects .

Q. What analytical challenges arise in quantifying this compound in complex matrices, and how can they be mitigated?

  • Methodological Answer : Matrix interference in environmental or biological samples requires cleanup steps such as solid-phase extraction (SPE) or gel permeation chromatography. Deuterated internal standards (e.g., benzo[a]pyrene-d12) improve recovery rates and compensate for ionization suppression in LC-MS/MS. Method validation should include spike-recovery tests and inter-laboratory reproducibility checks .

Q. What in vitro models are suitable for assessing the metabolic activation of this compound?

  • Methodological Answer : Liver microsomes (human or rodent) are used to study cytochrome P450-mediated metabolism. Cell lines (e.g., HepG2) expressing metabolic enzymes can quantify reactive intermediates via fluorescent probes (e.g., ethoxyresorufin-O-deethylase assay). Metabolite profiling using LC-HRMS identifies hydroxylated or epoxidized derivatives, linking metabolic activation to genotoxicity .

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